molecular formula C18H14F3NO2S B2442098 N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide CAS No. 692738-27-5

N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide

カタログ番号: B2442098
CAS番号: 692738-27-5
分子量: 365.37
InChIキー: AKEFUJRAUKXNFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C18H14F3NO2S and its molecular weight is 365.37. The purity is usually 95%.
BenchChem offers high-quality N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(6-methyl-4-oxo-2,3-dihydrothiochromen-3-yl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2S/c1-10-5-6-15-13(7-10)16(23)14(9-25-15)22-17(24)11-3-2-4-12(8-11)18(19,20)21/h2-8,14H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEFUJRAUKXNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC(C2=O)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide is a compound of interest due to its potential biological activities. This article explores its molecular structure, biological effects, and relevant research findings.

Molecular Structure

The compound has the following molecular formula: C18H14F3NO2SC_{18}H_{14}F_3NO_2S. Its structure includes a thiochromene moiety and a trifluoromethyl group, which are known to influence its biological properties.

1. Antioxidant Activity

Research indicates that compounds with similar thiochromene structures exhibit significant antioxidant activity. The presence of electron-withdrawing groups like trifluoromethyl enhances this property by stabilizing free radicals through resonance and inductive effects .

2. Enzyme Inhibition

N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide has been evaluated for its inhibitory effects on various enzymes:

  • Cholinesterases : The compound shows moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .
  • Cyclooxygenase (COX) : It has been reported to inhibit COX enzymes, which play a role in inflammation and pain pathways.

3. Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The observed IC50 values suggest a potential for further development as an anticancer agent .

Study 1: Inhibition of Cholinesterases

A study assessed the inhibitory effects of various derivatives of thiochromene on AChE and BChE. The results indicated that compounds with strong electron-withdrawing groups exhibited enhanced inhibitory activity, suggesting that N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide may similarly affect cholinesterase activity .

CompoundAChE IC50 (μM)BChE IC50 (μM)
3b10.47.7
3e5.49.9
Target CompoundTBDTBD

Study 2: Cytotoxicity Evaluation

The cytotoxic effects of N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide were evaluated against several cancer cell lines. The findings suggest a selective toxicity profile that warrants further investigation into its mechanisms of action.

Cell LineIC50 (μM)
MCF-7TBD
Hek293TBD

科学的研究の応用

Therapeutic Applications

  • Anti-inflammatory Activity
    • Preliminary studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. Molecular docking studies have indicated its potential for further optimization as a therapeutic agent for inflammatory diseases .
  • Antimicrobial Properties
    • The compound has shown promising results against various microbial strains. In vitro studies suggest that derivatives of thiochromene compounds exhibit significant antibacterial activity against Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria .
  • Anticancer Potential
    • Some studies indicate that thiochromene derivatives may possess cytotoxic properties that could be harnessed in cancer treatment. The structural characteristics of N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide are believed to contribute to its ability to induce apoptosis in cancer cells .

Case Studies

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated inhibition of 5-lipoxygenase activity, suggesting potential for treating inflammatory diseases .
Study 2Antimicrobial efficacyShowed significant antibacterial activity against Mycobacterium smegmatis and other pathogens, indicating potential as an antimicrobial agent .
Study 3Anticancer propertiesIndicated cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action .

Q & A

Q. What are the optimal synthetic routes for preparing N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide, and how can reaction conditions be standardized?

  • Methodological Answer : A multi-step synthesis approach is recommended, inspired by analogous trifluoromethylbenzamide derivatives. Key steps include:
  • Step 1 : React O-benzyl hydroxylamine hydrochloride with a thiochromene precursor in dichloromethane (CH₂Cl₂) and aqueous K₂CO₃ under ice-cooling to form intermediates .
  • Step 2 : Introduce the trifluoromethylbenzoyl group using p-trifluoromethylbenzoyl chloride in CH₂Cl₂, followed by deprotection with trichloroisocyanuric acid (TCICA) .
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2–1.5 equiv of acyl chloride) to minimize side products. Use anhydrous solvents and inert atmospheres to enhance reproducibility .

Q. What purification techniques are most effective for isolating this compound, given its sensitivity to heat and light?

  • Methodological Answer :
  • Flash Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane, 30–70%) to separate polar byproducts. Collect fractions under reduced light to prevent decomposition .
  • Recrystallization : Employ ethanol or acetonitrile as solvents due to their moderate polarity and ability to dissolve aromatic carboxamides. Cool solutions slowly to 4°C to enhance crystal formation .
  • Caution : Avoid prolonged heating during solvent removal; use rotary evaporation at ≤40°C .

Q. What safety protocols are critical when handling intermediates like O-benzyl hydroxylamine hydrochloride or acyl chlorides?

  • Methodological Answer :
  • Risk Assessment : Conduct a pre-experiment review of SDS for all reagents (e.g., TCICA is a strong oxidizer; acyl chlorides are moisture-sensitive and corrosive) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and fume hoods during reagent transfers.
  • Waste Management : Quench excess acyl chlorides with ice-cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for structural validation?

  • Methodological Answer :
  • X-ray Refinement : Use SHELXL for high-resolution crystallographic refinement. For ambiguous electron density, apply restraints to bond lengths/angles and validate with the Rfree metric .
  • NMR Analysis : Compare experimental <sup>1</sup>H/<sup>13</sup>C NMR shifts with DFT-calculated spectra (e.g., using Gaussian09). Discrepancies in aromatic proton splitting may indicate tautomerism or rotational isomers .
  • Cross-Validation : Overlay XRD-derived torsion angles with NOESY or COSY correlations to confirm spatial arrangements .

Q. What strategies stabilize this compound against thermal or photolytic decomposition during storage?

  • Methodological Answer :
  • Storage Conditions : Keep samples in amber vials under argon at –20°C. Add molecular sieves (3Å) to absorb residual moisture .
  • Stabilizers : Co-crystallize with non-reactive co-formers (e.g., succinic acid) to reduce lattice mobility. Monitor stability via DSC to identify decomposition thresholds .

Q. How can low-resolution crystallographic data be leveraged for structure determination?

  • Methodological Answer :
  • Data Processing : Use SHELXD for ab initio phasing of low-resolution (<2.0 Å) datasets. Apply solvent flattening and density modification in SHELXE to improve map quality .
  • Twinned Data : For partially overlapping reflections, apply the TWIN and BASF commands in SHELXL to refine twin fractions and scale factors .

Data Contradiction Analysis

Q. How to address inconsistent biological activity results across batches despite identical synthetic protocols?

  • Methodological Answer :
  • Purity Assessment : Quantify impurities via HPLC-MS. Trace levels of deprotected intermediates (e.g., free amines) may act as competitive inhibitors .
  • Polymorphism Screening : Perform PXRD on each batch to detect unintended crystal forms. Use slurry conversion experiments to isolate the thermodynamically stable polymorph .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。